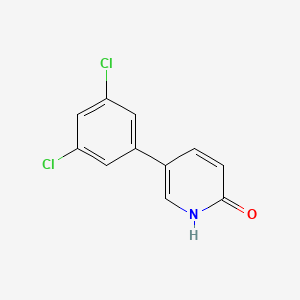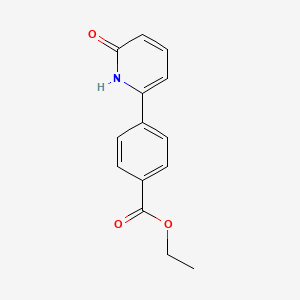![molecular formula C14H14N2O2 B6368152 5-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% CAS No. 1261939-72-3](/img/structure/B6368152.png)
5-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% (5-EAP-3-HP) is an organic compound with a molecular formula of C10H13NO3, and is a member of the pyridine family of heterocyclic compounds. It is a white solid powder with a melting point of 115-118°C and a boiling point of 242-245°C. 5-EAP-3-HP is an important intermediate in the synthesis of many pharmaceuticals, and has been used in a wide range of scientific research applications.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 5-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine involves the reaction of 3-hydroxypyridine with N-ethyl-N-(3-nitrophenyl)carbamate, followed by reduction of the nitro group and subsequent removal of the protecting group.
Starting Materials
3-hydroxypyridine, N-ethyl-N-(3-nitrophenyl)carbamate, Sodium borohydride, Acetic acid, Methanol, Hydrochloric acid, Sodium hydroxide, Ethanol
Reaction
Step 1: 3-hydroxypyridine is reacted with N-ethyl-N-(3-nitrophenyl)carbamate in the presence of acetic acid and methanol to form 5-[3-(N-Ethoxycarbonyl)phenyl]-3-hydroxypyridine., Step 2: The nitro group is reduced using sodium borohydride in methanol to form 5-[3-(N-Ethoxycarbonyl)phenyl]-3-aminopyridine., Step 3: The protecting group is removed using hydrochloric acid in ethanol to form 5-[3-(N-Ethylaminocarbonyl)phenyl]-3-aminopyridine., Step 4: The resulting compound is treated with sodium hydroxide to form the final product, 5-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine.
科学的研究の応用
5-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of agrochemicals, the synthesis of dyes, and the synthesis of polymers. It has also been used in the synthesis of biologically active compounds, such as antifungal agents, antibiotics, and anti-inflammatory agents.
作用機序
5-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% is an intermediate in the synthesis of many biologically active compounds. Its mechanism of action is based on its ability to form stable covalent bonds with other molecules, such as amino acids and proteins. These covalent bonds can then be used to modify the structure and function of proteins and other molecules, allowing for the development of novel therapeutic agents.
生化学的および生理学的効果
5-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. These effects are dependent on the specific compound being synthesized, but in general, 5-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% can act as an enzyme inhibitor, a receptor agonist, or an enzyme activator. It has also been shown to have anti-inflammatory, anti-microbial, and anti-cancer effects.
実験室実験の利点と制限
The use of 5-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and can be easily synthesized in the laboratory. It is also very stable and has a wide range of applications. However, it can be toxic in high concentrations, and can be difficult to handle in large quantities.
将来の方向性
The use of 5-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% in scientific research has opened up many potential future directions. It has been used in the synthesis of a wide range of pharmaceuticals, agrochemicals, dyes, and polymers, and its ability to form covalent bonds with other molecules has the potential to be used in the development of novel therapeutic agents. Additionally, its anti-inflammatory, anti-microbial, and anti-cancer effects could be further explored. Finally, its potential toxicity in high concentrations should be studied in order to ensure its safety for use in laboratory experiments.
特性
IUPAC Name |
N-ethyl-3-(5-hydroxypyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-16-14(18)11-5-3-4-10(6-11)12-7-13(17)9-15-8-12/h3-9,17H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWSDQXCNFYBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683064 |
Source


|
| Record name | N-Ethyl-3-(5-hydroxypyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine | |
CAS RN |
1261939-72-3 |
Source


|
| Record name | N-Ethyl-3-(5-hydroxypyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368071.png)

![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368109.png)
![3-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368114.png)
![6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368116.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368118.png)

![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368129.png)





